molecular formula C34H26Cl2N2O8 B15164115 2,3,4,6-Tetraphenyl-1,2'-bipyridin-1-ium diperchlorate CAS No. 144522-27-0

2,3,4,6-Tetraphenyl-1,2'-bipyridin-1-ium diperchlorate

Katalognummer: B15164115
CAS-Nummer: 144522-27-0
Molekulargewicht: 661.5 g/mol
InChI-Schlüssel: YUUNFKYVJMJOLV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural and electronic properties. This compound belongs to the bipyridinium family, which is widely studied in the field of supramolecular chemistry due to its ability to form stable complexes with various metal ions . The presence of multiple phenyl groups enhances its stability and electronic characteristics, making it a valuable compound for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridinium cations with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is unique due to the presence of multiple phenyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring stable and efficient electron transfer processes .

Eigenschaften

CAS-Nummer

144522-27-0

Molekularformel

C34H26Cl2N2O8

Molekulargewicht

661.5 g/mol

IUPAC-Name

2,3,4,6-tetraphenyl-1-pyridin-1-ium-2-ylpyridin-1-ium;diperchlorate

InChI

InChI=1S/C34H25N2.2ClHO4/c1-5-15-26(16-6-1)30-25-31(27-17-7-2-8-18-27)36(32-23-13-14-24-35-32)34(29-21-11-4-12-22-29)33(30)28-19-9-3-10-20-28;2*2-1(3,4)5/h1-25H;2*(H,2,3,4,5)/q+1;;/p-1

InChI-Schlüssel

YUUNFKYVJMJOLV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=[NH+]5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.